molecular formula C25H34CaN3O9PS B1662233 Fosamprenavir calcium CAS No. 226700-81-8

Fosamprenavir calcium

Cat. No. B1662233
M. Wt: 623.7 g/mol
InChI Key: PMDQGYMGQKTCSX-HQROKSDRSA-L
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Description

Fosamprenavir calcium is a prodrug of amprenavir, an inhibitor of human immunodeficiency virus (HIV) protease . It is marketed by ViiV Healthcare as the calcium salt . The human body metabolizes fosamprenavir in order to form amprenavir, which is the active ingredient .


Synthesis Analysis

The synthesis of fosamprenavir is similar to the one authorized for amprenavir with the exception of the last steps: phosphate esterification, final isolation of calcium salt, and milling . One of the starting materials uses stearylamine, a bovine tallow-derived material, as an anticaking agent in its preparation .


Molecular Structure Analysis

Fosamprenavir calcium has a molecular formula of C25H34CaN3O9PS and a molecular weight of 623.67 . It is a single stereoisomer with the (3S)(1S,2R) configuration .


Chemical Reactions Analysis

Fosamprenavir calcium is an active pharmaceutical ingredient (API) in which trace elements must be monitored by ICH Q3D Guideline . Due to the presence of oxidizing agents in the sample preparation, determination of osmium is problematic .


Physical And Chemical Properties Analysis

Fosamprenavir calcium is a white to cream-colored solid . It is very slightly soluble in water and its water solubility is pH-dependent (maximum solubility at pH 3 to 4) .

Scientific Research Applications

HIV-1 Infection Treatment

Specific Scientific Field

Medical and Health Sciences

Application Summary

Fosamprenavir calcium is used for the treatment of HIV-1 infections, typically but not necessarily in combination with low-dose ritonavir or other antiviral drugs .

Methods of Application

Fosamprenavir is the phosphate ester prodrug of amprenavir, a non-peptide competitive inhibitor of the HIV protease enzyme. Fosamprenavir has no or little antiviral activity per se, and requires in-vivo metabolism to release the active moiety amprenavir .

Results or Outcomes

Over the last few years, a decrease in the morbidity associated with AIDS and an increase in survival times in association with sustained suppression of viral replication has been achieved in North America and Europe, primarily because of the use of highly active antiretroviral therapy (HAART) .

Stability Analysis

Specific Scientific Field

Pharmaceutical Sciences

Application Summary

A novel stability-indicating reverse-phase high-performance liquid chromatographic (HPLC) method has been developed for quantitative determination of Fosamprenavir Calcium .

Methods of Application

Chromatographic separation was achieved using an YMC Pack ODS AQ (150 mm × 4.6 mm × 3.0 μm) HPLC column in isocratic mode employing 0.05 M Potassium dihydrogen orthophosphate monohydrate (pH 6.8) buffer and Acetonitrile in the ratio 60:40 (v/v) with a flow rate of 0.8 mL min −1 .

Results or Outcomes

The degradation products were well resolved from the main peak of Fosamprenavir, indicating that the method is specific and stability-indicating. The HPLC method was validated as per International Conference on Harmonization guidelines with respect to specificity, precision, linearity, accuracy and robustness .

Pre-formulation Studies

Application Summary

Pre-formulation studies of Fosamprenavir calcium have been conducted to understand its physico-chemical characterization and stability .

Methods of Application

The techniques of Differential Scanning Calorimetry (DSC), Thermogravimetry (TGA), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM) were used for the characterization .

Bioconversion Pathway Study

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

Studies have been conducted to understand the bioconversion pathway of Fosamprenavir .

Methods of Application

The study involved understanding the synthesis mechanism and site of bioconversion .

Results or Outcomes

The study provided insights into the toxicity issues and formulation issues related to Fosamprenavir .

Quantitative Determination

Application Summary

A stability-indicating reverse-phase high-performance liquid chromatographic (HPLC) method has been developed for quantitative determination of Fosamprenavir Calcium .

Results or Outcomes

The degradation products were well resolved from the main peak of Fosamprenavir, indicating that the method is specific and stability-indicating . The HPLC method was validated as per International Conference on Harmonization guidelines with respect to specificity, precision, linearity, accuracy and robustness .

Future Directions

The use of fosamprenavir is pending revision due to a potential association between the drug and myocardial infarction and dyslipidemia in HIV infected adults . Further therapeutic agents are therefore needed, particularly in patients who have failed therapy .

properties

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQGYMGQKTCSX-HQROKSDRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34CaN3O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046777
Record name Fosamprenavir calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosamprenavir calcium

CAS RN

226700-81-8
Record name Fosamprenavir calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosamprenavir calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]-, (3S)-tetrahydro-3-furanyl ester, calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSAMPRENAVIR CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1GU2627N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
HA Torres, RC Arduino - Expert Review of Anti-Infective Therapy, 2007 - Taylor & Francis
… Fosamprenavir calcium (fosamprenavir), approved by the US FDA in October 2003 and by the EU in July 2004, is one of the PIs available for treatment of HIV-1 infection. To date, …
Number of citations: 12 www.tandfonline.com
A Fukuda, T Nagao, T Kitaichi, I Koga… - Current Medical …, 2020 - Taylor & Francis
… In Japan, Lexiva tablet (fosamprenavir calcium hydrate) has been marketed since January 2005 and used in clinical practice. The safety and effectiveness of fosamprenavir in HIV-…
Number of citations: 5 www.tandfonline.com
M Chilukuri, P Narayanareddy… - Journal of …, 2014 - academic.oup.com
… Fosamprenavir Calcium in bulk active pharmaceutical ingredient. Further, no official or draft monograph on Fosamprenavir Calcium … of assay of Fosamprenavir Calcium. This method is …
Number of citations: 11 academic.oup.com
H Ouyang - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… The fosamprenavir calcium salt is a crystalline solid whose solubility is pH-… , the fosamprenavir calcium salt was selected as the final form of the formulation. Fosamprenavir calcium salt …
Number of citations: 10 link.springer.com
NM Rao, D Gowrisankar - Asian Journal of Chemistry, 2015 - academia.edu
… for the estimation of fosamprenavir calcium in pure and tablet … The developed method resulted in fosamprenavir calcium … Fosamprenavir calcium exhibited linearity in the range of …
Number of citations: 4 www.academia.edu
H Dorić, N Bolf, D Šahnić - Tehnički vjesnik, 2022 - hrcak.srce.hr
… of Fosamprenavir Calcium in a laboratory scale set-up is presented. Calibration models were developed based on data generated from Fosamprenavir Calcium crystallization …
Number of citations: 1 hrcak.srce.hr
K Nekkala, JVS Kumar… - … Sciences and Research, 2019 - search.proquest.com
Equipments: The chromatographic technique performed on a waters 2695 with 2996 detector and Empower2 software, reversed phase Phenyl column (Xbridge 5p, 250 mm x 4.6 mm) …
Number of citations: 2 search.proquest.com
CF Cordeiro, I Bettio, MG Trevisan - Anais da Academia Brasileira de …, 2020 - SciELO Brasil
… Fosamprenavir calcium is an amprenavir prodrug of the protease inhibitors class used in … In the present work form I (commercial) and amorphous of fosamprenavir calcium were …
Number of citations: 2 www.scielo.br
I Radić, M Runje, M Cvetnić, M Halužan… - Kemija u industriji …, 2021 - hrcak.srce.hr
… In this study, the samples of API fosamprenavir calcium were prepared by several microwave digestion methods for the determination of the trace elements. The most suitable …
Number of citations: 5 hrcak.srce.hr
MB Wire, MJ Shelton, S Studenberg - Clinical pharmacokinetics, 2006 - Springer
Fosamprenavir is one of the most recently approved HIV-1 protease inhibitors (Pis) and offers reductions in pill number and pill size, and omits the need for food and fluid requirements …
Number of citations: 138 link.springer.com

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